molecular formula C11H12ClNO B033779 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride CAS No. 106969-88-4

2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride

Cat. No. B033779
M. Wt: 209.67 g/mol
InChI Key: OJNHPMBWIYGPTD-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a chemical compound with the formula C11H13NO and a molecular weight of 175.23 .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Fluorescence Derivatization in Liquid Chromatography

2-Methyl-3,4-dihydroquinoline derivatives have been investigated for their potential as fluorescence derivatization reagents in high-performance liquid chromatography (HPLC). For instance, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound structurally related to 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, demonstrated high sensitivity as a fluorescence derivatization reagent for primary and secondary alcohols in HPLC, allowing for the effective separation and analysis of various alcohol compounds (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis of Arylalkylamides

In the realm of organic synthesis, modifications of dihydroquinoline derivatives have led to the formation of arylalkylamides, showcasing the versatility of these compounds in synthesizing biologically active molecules. A study on 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a compound closely related to 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, revealed that its interaction with thionyl chloride in specific solvents could lead to significant by-products, suggesting a careful selection of reaction conditions for optimal yields (Ukrainets, Bereznyakova, Parshikov, & Kravchenko, 2008).

Coordination Chemistry and Ligand Design

Dihydroquinoline derivatives also play a crucial role in coordination chemistry and ligand design, contributing to the development of metal complexes with unique properties. For example, the study of copper(I) complexes of 3,3'-bridged 2,2'-biquinoline derivatives, which are structurally related to 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, demonstrated the impact of ligand planarity on electronic and structural properties of metal complexes (Jahng, Hazelrigg, Kimball, Riesgo, Wu, & Thummel, 1997).

properties

IUPAC Name

2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-8-6-7-9-4-2-3-5-10(9)13(8)11(12)14/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNHPMBWIYGPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551843
Record name 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride

CAS RN

106969-88-4
Record name 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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